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Ethyl-3-isopropyl pyrazole-4-
Compound Name:
carboxylate

Cat. No.: B1344702

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl-3-isopropyl pyrazole-4-
carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug
discovery. This document details its physicochemical properties, provides established
experimental protocols for its synthesis and analysis, and explores its relevance in targeting
key signaling pathways in drug development.

Physicochemical Properties

Ethyl-3-isopropyl pyrazole-4-carboxylate is a substituted pyrazole derivative. The
fundamental quantitative data for this molecule is summarized below.
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Property Value Source
Molecular Formula CoH14N202 [1112]
Molecular Weight 182.22 g/mol [1][2]
, CCOC(=0)C1=C(NN=C1)C(C)
Canonical SMILES c [2]
CBQOEYAQFVRTNV-
InChl Key [2]

UHFFFAOYSA-N

Molecular Weight Calculation:

The molecular weight is calculated based on the atomic weights of its constituent elements:

Carbon (C): 9 atoms x 12.011 amu = 108.099 amu

Hydrogen (H): 14 atoms x 1.008 amu = 14.112 amu

Nitrogen (N): 2 atoms x 14.007 amu = 28.014 amu

Oxygen (O): 2 atoms x 15.999 amu = 31.998 amu

Total Molecular Weight: 108.099 + 14.112 + 28.014 + 31.998 = 182.223 g/mol

Experimental Protocols

The synthesis of substituted ethyl pyrazole-4-carboxylates is a well-established process in
organic chemistry. Below are detailed methodologies adapted from common synthetic routes
for analogous compounds.

General Synthesis of Ethyl Pyrazole-4-Carboxylate
Derivatives

A prevalent method for synthesizing the pyrazole core involves the cyclocondensation of a 3-
dicarbonyl compound with hydrazine or its derivatives. For N-unsubstituted pyrazoles,
hydrazine hydrate is a common reagent.
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Protocol: One-pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives

This protocol describes a multicomponent reaction for the synthesis of pyrazole 4-carboxylic
acid ethyl ester derivatives.[3]

Materials:

Ethyl acetoacetate (10 mmol)

Aldehyde (e.g., isobutyraldehyde for the isopropyl substituent) (10 mmol)
Hydrazine derivative (e.g., hydrazine hydrate) (10 mmol)

Magnetic ionic liquid ([omim][FeCla4]) (1.5 mmol)

Ethyl acetate

Isopropanol

Procedure:

Combine ethyl acetoacetate (10 mmol), the selected aldehyde (10 mmol), hydrazine
derivative (10 mmol), and the magnetic ionic liquid ([omim][FeCl4]) (1.5 mmol) in a round-
bottom flask.

Heat the reaction mixture at 120 °C for 3 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Separate the magnetic ionic liquid from the product solution using an external magnet.
Wash the separated ionic liquid with ethyl acetate. It can be dried under vacuum and reused.
Evaporate the solvent from the product solution.

Recrystallize the crude product from isopropanol to yield the pure pyrazole 4-carboxylic acid
ethyl ester derivative.
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Analytical Methods

The characterization of the synthesized compound can be performed using standard analytical
techniques.

o High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
e Mass Spectrometry (MS): To confirm the molecular weight.

* Nuclear Magnetic Resonance (NMR) Spectroscopy (*H-NMR and 3C-NMR): To elucidate the
molecular structure.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in
the molecule.

Role in Drug Development and Signaling Pathways

Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, appearing in a
variety of approved pharmaceuticals.[4] They are known to target a range of biological entities,
including kinases, which are pivotal in cellular signaling pathways often dysregulated in
diseases like cancer.

Several pyrazole-containing drugs function as inhibitors of key signaling cascades, such as the
MAP kinase and PI3K pathways.[4][5] For instance, some pyrazole derivatives have been
developed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor
Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both crucial in
cancer progression and angiogenesis.[5]

The general mechanism of action for such inhibitors involves binding to the ATP-binding site of
the kinase domain, thereby preventing the phosphorylation of downstream substrates and
interrupting the signaling cascade.

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of a generic receptor tyrosine
kinase (RTK) signaling pathway, which can be targeted by pyrazole-based inhibitors.
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Generic Receptor Tyrosine Kinase Signaling Pathway Inhibition.
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Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening the inhibitory activity of a
compound like an Ethyl-3-isopropyl pyrazole-4-carboxylate derivative against a target
kinase.
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Workflow for Kinase Inhibitor Screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl-3-isopropyl pyrazole-4-
carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344702#ethyl-3-isopropyl-pyrazole-4-carboxylate-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1344702#ethyl-3-isopropyl-pyrazole-4-carboxylate-molecular-weight
https://www.benchchem.com/product/b1344702#ethyl-3-isopropyl-pyrazole-4-carboxylate-molecular-weight
https://www.benchchem.com/product/b1344702#ethyl-3-isopropyl-pyrazole-4-carboxylate-molecular-weight
https://www.benchchem.com/product/b1344702#ethyl-3-isopropyl-pyrazole-4-carboxylate-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1344702?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

